2-(1-(3,5-dimethylbenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

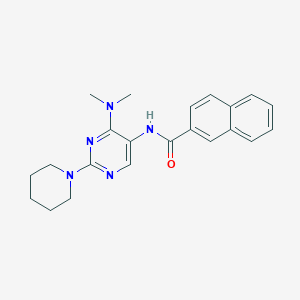

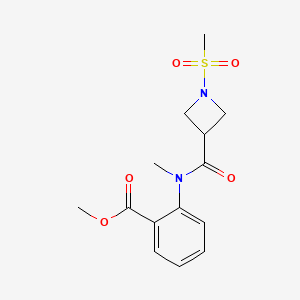

The compound “2-(1-(3,5-dimethylbenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring and an isoindole ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring, which can introduce strain into the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs) Synthesis

Metal-organic frameworks are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with significant potential due to their high porosity and surface area. The compound could be used as an organic linker in the synthesis of MOFs. These MOFs can be applied in gas storage, separation, and catalysis due to their customizable structures and functionalities .

Carbon Dioxide Capture

The compound’s potential for forming MOFs with high porosity makes it suitable for carbon dioxide capture. This application is crucial in addressing the greenhouse effect and global warming. MOFs synthesized using this compound could exhibit high CO2 adsorption capacity, which is essential for post-combustion CO2 capture in industrial and energy-related sources .

Drug Synthesis

Imidazole and its derivatives, which share structural similarities with the compound , are known for their therapeutic potential. They form the core of many drugs and exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects. Therefore, this compound could be a precursor in the synthesis of new drugs with various pharmacological activities .

Antiviral and Antitumoral Activity

Derivatives of heterocyclic compounds like the one have shown promising in vitro antiviral and antitumoral activity. Subtle structural variations can tune these biological properties, making the compound a valuable starting point for synthesizing new therapeutic agents .

Optoelectronic Applications

Compounds with similar structures have been used in optoelectronic applications, such as organic light-emitting diodes (OLEDs). The compound could potentially serve as a blue emitter or starting material for OLED applications, contributing to the development of new optoelectronic devices .

Porous Material Synthesis

Due to its structural characteristics, the compound could be used to create porous materials with applications in filtration, sensors, and as scaffolds for tissue engineering. The controlled porosity of these materials is vital for selective filtration and bio-compatibility .

Catalysis

The compound’s potential to form MOFs with varying metal sites can be exploited in catalysis. These MOFs can serve as catalysts in organic reactions, offering a high degree of selectivity and reusability, which is beneficial for sustainable chemistry practices .

Environmental Remediation

Lastly, the compound’s ability to form MOFs with high adsorption capacities can be applied in environmental remediation. This includes the removal of pollutants from water and air, thus contributing to environmental protection and sustainability .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-12-7-13(2)9-14(8-12)18(23)21-10-15(11-21)22-19(24)16-5-3-4-6-17(16)20(22)25/h3-4,7-9,15-17H,5-6,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYYFIHETYFHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3,5-dimethylbenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2972098.png)

![N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B2972099.png)

![1-Ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B2972103.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972105.png)

![Ethyl [3-(4-fluorophenyl)oxetan-3-YL]acetate](/img/structure/B2972113.png)

methanone](/img/structure/B2972115.png)

![N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2972116.png)